butyl 4-[({5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]benzoate
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Overview
Description
BUTYL 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE is a complex organic compound featuring a pyrazole ring, a furan ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclocondensation of 4-bromo-3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with butanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro groups (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, BUTYL 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE serves as a building block for more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which BUTYL 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE exerts its effects is likely related to its ability to interact with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the furan ring can participate in electron-donating or withdrawing interactions, influencing the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the furan and benzoate moieties.
Furylbenzoates: Compounds with similar furan and benzoate structures but different substituents on the pyrazole ring.
Uniqueness
BUTYL 4-[({5-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}CARBONYL)AMINO]BENZOATE is unique due to its combination of a pyrazole ring, a furan ring, and a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H24BrN3O4 |
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Molecular Weight |
474.3 g/mol |
IUPAC Name |
butyl 4-[[5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]amino]benzoate |
InChI |
InChI=1S/C22H24BrN3O4/c1-4-5-12-29-22(28)16-6-8-17(9-7-16)24-21(27)19-11-10-18(30-19)13-26-15(3)20(23)14(2)25-26/h6-11H,4-5,12-13H2,1-3H3,(H,24,27) |
InChI Key |
AJYJNDSFSKGVIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C(=C(C(=N3)C)Br)C |
Origin of Product |
United States |
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